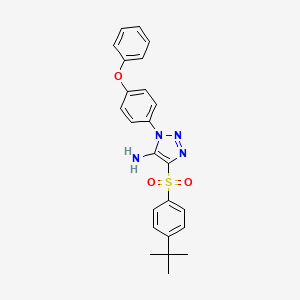
4-((4-(tert-butyl)phenyl)sulfonyl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-(tert-butyl)phenyl)sulfonyl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS No. 1207004-05-4) is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N4O3S with a molar mass of 448.5 g/mol. The structure features a triazole ring that is substituted with a sulfonyl group and phenoxy groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molar Mass | 448.5 g/mol |
| CAS Number | 1207004-05-4 |
Triazole compounds often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes that are crucial for cellular functions. For example, they may target protein kinases or other signaling molecules involved in cancer cell proliferation.
- Antimicrobial Activity : Triazoles can disrupt fungal cell membranes or inhibit biosynthesis pathways critical for bacterial survival.
- Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that triazole derivatives have shown promising anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific compound in focus has been evaluated for its cytotoxic effects against several cancer types.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro assays have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These activities are attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.
Case Studies
- In Vitro Studies : A study conducted on the cytotoxic effects of various triazole derivatives found that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity.
- Animal Models : In vivo studies using murine models have demonstrated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(4-phenoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2,3)17-9-15-21(16-10-17)32(29,30)23-22(25)28(27-26-23)18-11-13-20(14-12-18)31-19-7-5-4-6-8-19/h4-16H,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQKCJZAPBDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














